
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone
Overview
Description
1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone (CAS: 87771-41-3) is a hydroxyacetophenone derivative with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol. It features a 2-hydroxypropan-2-yl group at the meta position of the phenyl ring, adjacent to an acetyl group. This compound is primarily used as a synthetic intermediate for bioactive molecules, including pharmaceuticals like Montelukast Sodium, where it contributes to the drug's leukotriene receptor antagonist properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alternative Synthesis from 3-Isopropenyl-α,α-dimethylbenzyl Isocyanate
Another reported synthetic approach involves the use of 3-isopropenyl-α,α-dimethylbenzyl isocyanate as a precursor. This method includes:
- Starting Material: 3-Isopropenyl-α,α-dimethylbenzyl isocyanate
- Reaction: Hydrolysis or further functional group transformation to introduce the hydroxypropan-2-yl moiety and ethanone group.
- Conditions: Typically involves controlled hydrolysis under acidic or basic conditions, followed by purification steps.
This route is less common but provides an alternative pathway, especially when specific substitution patterns are required.
Base-Catalyzed Condensation in Aqueous or Low-Polarity Solvents
A patented method describes the production of hydroxypropan-1-one derivatives, which can be adapted for 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone synthesis:
- Reactants: Aromatic ketone compound and substituted acetophenone compound
- Catalyst: Base catalyst in water or low-polarity solvents such as toluene
- Process: The reaction equilibrium is shifted toward the target product by generating slurry, facilitating product isolation.
- Advantages: Use of water or easily recoverable solvents enhances environmental friendliness and process efficiency.
This method is notable for its scalability and potential industrial application.
Industrial Production Considerations
Industrial synthesis generally follows the acetophenone-isopropanol route but employs:
- High-efficiency reactors: Continuous flow or batch reactors with precise temperature and pressure control.
- Process Monitoring: Real-time monitoring of reaction parameters to optimize yield and minimize impurities.
- Purification: Advanced purification techniques such as crystallization or chromatography to achieve high purity.
These adaptations ensure consistent product quality and cost-effectiveness at scale.
Reaction Analysis and Optimization
Aspect | Details |
---|---|
Reaction Type | Nucleophilic addition, condensation |
Common Catalysts | Acidic catalysts (e.g., sulfuric acid), basic catalysts (e.g., sodium hydroxide) |
Solvents | Isopropanol (also reactant), water, toluene (for low-polarity solvent method) |
Temperature Range | Typically 50–120 °C depending on catalyst and solvent |
Pressure | Atmospheric to slight pressure in sealed reactors |
Yield | High yields reported (>70%) with optimized conditions |
Purification Methods | Crystallization, distillation, chromatography |
Summary Table of Preparation Methods
Research Findings and Notes
- The hydroxyl group in the 2-hydroxypropan-2-yl substituent is critical for the compound’s reactivity and biological activity, influencing the choice of reaction conditions to preserve this functionality.
- Reaction optimization studies emphasize temperature control to prevent side reactions such as over-oxidation or polymerization.
- The use of water or low-polarity solvents in base-catalyzed methods reduces environmental impact and facilitates product isolation by slurry formation.
- Industrial processes incorporate continuous monitoring and advanced purification to meet pharmaceutical-grade purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The hydroxyl group in the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features and Physical Properties
Key Observations :
- Substituent Position: The meta-substituted 2-hydroxypropan-2-yl group in the target compound enhances steric bulk and hydrogen-bonding capacity compared to simpler ortho-hydroxyl derivatives (e.g., 1-(2-hydroxyphenyl)ethanone) .
- Electron-Withdrawing Groups: Fluoroethoxy substituents (e.g., in 1-(4-(2-fluoroethoxy)phenyl)ethanone) increase electrophilicity at the acetyl group, improving Claisen-Schmidt condensation yields (66–90%) for antimalarial chalcones .
- Bioactivity: Benzylideneamino derivatives (e.g., 1-(3-(4-hydroxy-3-methoxybenzylideneamino)phenyl)ethanone) show potent fungitoxicity (ED50: 8 µg/mL against Fusarium oxysporum), outperforming commercial fungicides like Bavistin .
Key Observations :
- The target compound’s synthesis is less documented in public literature compared to fluoroethoxy or chloro derivatives, suggesting proprietary methods in pharmaceutical contexts (e.g., Montelukast synthesis) .
- Chalcone derivatives (e.g., 1-(4-(quinolin-8-ylamino)phenyl)ethanone) are synthesized efficiently via Claisen-Schmidt condensation under basic conditions, highlighting the versatility of acetophenone precursors .
Table 3: Bioactivity Comparison
Key Observations :
- Chloro and methoxy substituents (e.g., in desmosdumotin analogs) enhance antitumor potency, suggesting that electron-withdrawing groups improve cellular uptake or target binding .
Biological Activity
1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, also known as a derivative of phenylacetone, has garnered interest in the scientific community due to its potential biological activities. This compound, with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol, is noted for its applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The structure of this compound can be represented as follows:
This compound features a phenyl ring substituted with a hydroxypropan-2-yl group, which is hypothesized to enhance its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS, which are involved in inflammatory pathways .
- Anticancer Properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, related compounds have demonstrated IC50 values indicating significant growth inhibition in various cancer cell lines .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of COX-2 and iNOS | |
Anticancer | IC50 values indicating inhibition of cancer cells |
Case Study 1: Anticancer Activity
In a study examining the effects of various phenylacetone derivatives on cancer cell lines, this compound was found to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 58 µM . This suggests potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of similar compounds revealed that they could effectively reduce levels of TNF-α and IL-1β in stimulated macrophages. This indicates that this compound might have therapeutic applications in treating inflammatory diseases .
Future Directions and Implications
Given the preliminary findings regarding its biological activity, further research is warranted to explore the pharmacokinetics and safety profile of this compound. Potential studies could include:
- In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
- Structural Modifications : To optimize its activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-(2-hydroxypropan-2-yl)phenyl)ethanone, and what critical parameters influence reaction efficiency?
- Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic ring (e.g., 3-(2-hydroxypropan-2-yl)benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) . Key parameters include solvent polarity (e.g., dichloromethane or nitrobenzene), temperature control (0–50°C), and catalyst stoichiometry. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate stability .
Q. How is the structure of this compound confirmed post-synthesis?
- Answer : Structural confirmation employs spectroscopic techniques :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyl signals (δ 200–210 ppm) .
- IR : Strong absorbance near 1680 cm⁻¹ confirms the ketone group .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 178.23) validate the molecular formula (C₁₁H₁₄O₂) . Predicted spectra from tools like ACD/Labs Percepta ensure accuracy .
Q. What safety precautions are recommended when handling this compound?
- Answer : Due to limited toxicological data, adhere to GHS/CLP guidelines :
- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers away from oxidizers. Emergency protocols include rinsing exposed skin with water and seeking medical evaluation .
Advanced Research Questions
Q. How can researchers optimize Friedel-Crafts acylation to improve yield and purity for this compound?
- Answer : Optimization strategies include:
- Catalyst modification : Use recyclable Brønsted acid ionic liquids (e.g., [BMIM]HSO₄) to reduce waste .
- Microwave-assisted synthesis : Enhances reaction rate and selectivity under controlled dielectric heating .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes AlCl₃ residues and by-products .
Q. How should discrepancies in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Answer : Contradictions arise from conformational isomerism or impurities. Mitigation steps:
- Variable-temperature NMR : Resolves dynamic rotational barriers in the hydroxypropan-2-yl group .
- HPLC-MS : Detects trace impurities (e.g., unreacted aldehydes) with >95% purity thresholds .
- X-ray crystallography : Defines solid-state conformation if steric hindrance distorts solution-phase spectra .
Q. What strategies enable the use of this compound as a precursor in drug synthesis?
- Answer : Functionalization pathways include:
- Ketone derivatization : Convert the ethanone group to hydrazones or oximes for bioactivity screening .
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces pharmacophores (e.g., fluorine substituents) .
- Metabolic studies : Use radiolabeled (¹⁴C) analogs to track hepatic clearance pathways in vitro .
Q. How can researchers design assays to study this compound’s role in enzyme inhibition?
- Answer :
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
- Molecular docking : Simulate binding interactions with proteins (e.g., COX-2) via AutoDock Vina, guided by the compound’s 3D structure (PubChem CID) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity relationships .
Properties
IUPAC Name |
1-[3-(2-hydroxypropan-2-yl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-5-4-6-10(7-9)11(2,3)13/h4-7,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFLNSJCTVLTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543123 | |
Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87771-41-3 | |
Record name | 1-[3-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87771-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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